4,5-Diphenyl-1,3-dioxolan-2-one
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Overview
Description
Uridine 5’-monophosphate disodium salt is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like RNA, phospholipids, and glycogen . It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is crucial for cellular metabolism and physiology across bodily tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of uridine 5’-monophosphate disodium salt involves several steps. One method includes mixing cytidine monophosphate or its sodium salt with sodium nitrite and deionized water. Acid or acid anhydride is then added dropwise, and the reaction continues for up to six hours . The pH of the reaction solution is adjusted to 6.4-7.2, followed by crystallization and filtration to obtain the crude product. Further purification involves adjusting the pH to 7.0-8.5 and recrystallizing with an organic solvent .
Industrial Production Methods
Industrial production of uridine 5’-monophosphate disodium salt often employs whole-cell biocatalytic processes using microorganisms like Saccharomyces cerevisiae. This method involves the conversion of orotic acid to uridine 5’-monophosphate through metabolic engineering and optimization of fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate and uridine triphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly involving the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various phosphorylated derivatives .
Scientific Research Applications
Uridine 5’-monophosphate disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other nucleotides and nucleosides.
Biology: It plays a crucial role in RNA synthesis and cellular metabolism.
Medicine: It is studied for its potential in enhancing cognitive function and treating metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
Uridine 5’-monophosphate disodium salt exerts its effects through several molecular targets and pathways. It is involved in the synthesis of RNA by serving as a monomer in RNA polymerization . It also participates in the synthesis of phospholipids and glycogen, which are essential for cellular structure and energy storage . The compound interacts with enzymes like orotidylate decarboxylase and UMP synthase, facilitating the conversion of orotic acid to uridine monophosphate .
Comparison with Similar Compounds
Uridine 5’-monophosphate disodium salt can be compared with other nucleotides such as:
Adenosine 5’-monophosphate disodium salt: Involved in energy transfer and signal transduction.
Cytidine 5’-monophosphate disodium salt: Plays a role in lipid metabolism and cell membrane formation.
Guanosine 5’-monophosphate disodium salt: Essential for protein synthesis and cell signaling.
Uridine 5’-monophosphate disodium salt is unique due to its specific role in RNA synthesis and its potential cognitive benefits .
Properties
CAS No. |
19456-17-8 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(4S,5R)-4,5-diphenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H12O3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ |
InChI Key |
IMISELAHEPXOAQ-OKILXGFUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)O2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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